(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
CAS No.: 1445578-25-5
Cat. No.: VC0156029
Molecular Formula: C25H24ClNO
Molecular Weight: 389.923
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1445578-25-5 |
---|---|
Molecular Formula | C25H24ClNO |
Molecular Weight | 389.923 |
IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
Standard InChI | InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 |
Standard InChI Key | MGKPPIQCXPTZFK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |
Introduction
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic organic compound belonging to the indole derivative class. It features an indole moiety substituted with a 5-chloropentyl group and a naphthalenyl methanone fragment. This compound is of interest due to its potential biological activities, particularly in pharmacological contexts, similar to other cannabinoids that mimic the action of natural cannabinoids by binding to cannabinoid receptors in the central nervous system and immune system .
Chemical Formula and Molecular Weight
Synonyms and Identifiers
-
IUPAC Name: [1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
-
InChI: InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
-
InChIKey: MGKPPIQCXPTZFK-UHFFFAOYSA-N
-
SMILES: CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl .
Biological Activities and Potential Applications
This compound is believed to exhibit various biological activities, including potential psychoactive effects and immunomodulatory effects by mimicking natural cannabinoids. It interacts with cannabinoid receptors, particularly CB1 and CB2, which are found in the central nervous system and immune system.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Similar Compounds
Similar compounds include other indole derivatives and naphthalene-based structures. For example, (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a related compound with similar structural features but differing in the halogen substituent .
Synthesis and Chemical Reactions
The synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone typically involves several steps that may vary based on specific reagents and conditions employed. Generally, such syntheses involve the reaction of indole derivatives with naphthalene-based compounds under appropriate conditions to form the desired methanone structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume